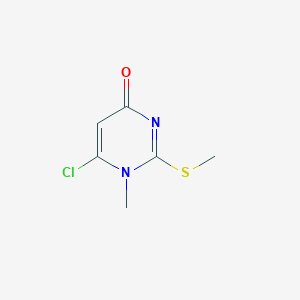
6-Chloro-1-methyl-2-methylsulfanylpyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a methylthio group at the 2nd position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-2-methylthiopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-chloro-3-methylthiopyrimidine with formamide under acidic conditions can lead to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
化学反応の分析
Types of Reactions
6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, ethanol).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Derivatives with different substituents at the 6th position.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Alcohols or other reduced derivatives.
科学的研究の応用
6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as pharmaceutical agents, particularly as inhibitors of specific enzymes or receptors.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its ability to interfere with biological processes in pests or weeds.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving pyrimidine metabolism.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in metabolic or signaling pathways.
類似化合物との比較
Similar Compounds
6-Chloro-2-methylthiopyrimidine: Lacks the methyl group at the 1st position.
1-Methyl-2-methylthiopyrimidin-4(1H)-one: Lacks the chlorine atom at the 6th position.
6-Chloro-1-methylpyrimidin-4(1H)-one: Lacks the methylthio group at the 2nd position.
Uniqueness
6-Chloro-1-methyl-2-(methylthio)pyrimidin-4(1H)-one is unique due to the combination of substituents on the pyrimidine ring. The presence of both the chlorine atom and the methylthio group provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
6943-36-8 |
|---|---|
分子式 |
C6H7ClN2OS |
分子量 |
190.65 g/mol |
IUPAC名 |
6-chloro-1-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C6H7ClN2OS/c1-9-4(7)3-5(10)8-6(9)11-2/h3H,1-2H3 |
InChIキー |
ZJZWFNBKFMNINK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)N=C1SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-](/img/structure/B12920457.png)

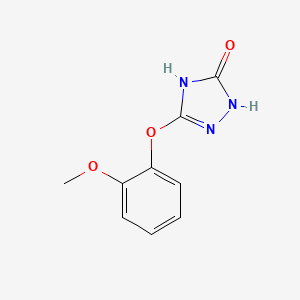
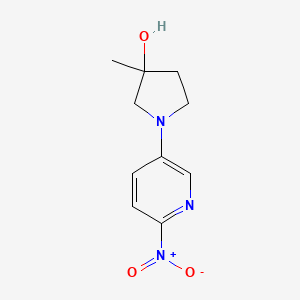
![Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-](/img/structure/B12920483.png)

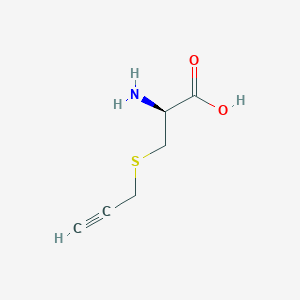
![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)
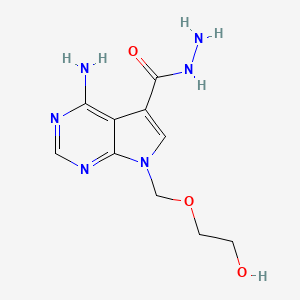
![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)
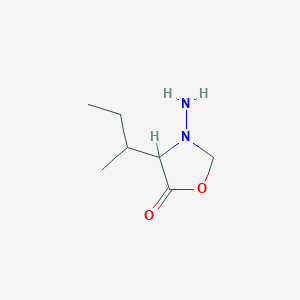
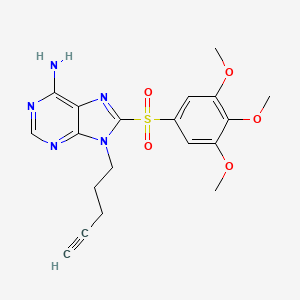
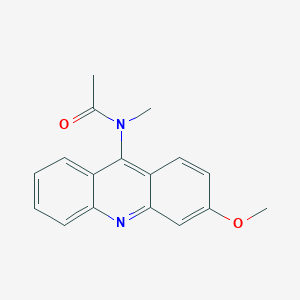
![11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione](/img/structure/B12920528.png)
